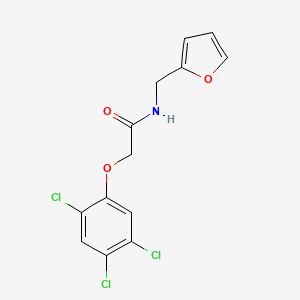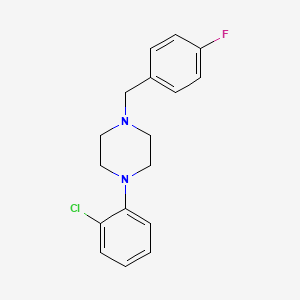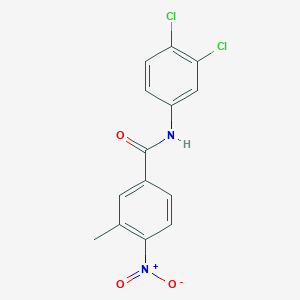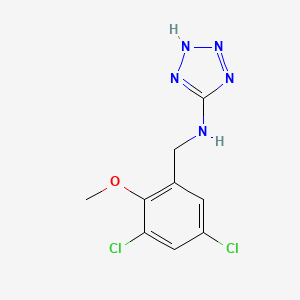
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been a growing interest in the synthesis and biological evaluation of chalcones, including 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
作用机制
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are associated with inflammation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone. One direction is to investigate its potential use in the treatment of diabetes and its associated complications such as diabetic nephropathy and retinopathy. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for use in drug development.
合成方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-chloro-6-fluorobenzaldehyde and 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
科学研究应用
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-9-6-11(16(21)8-14(9)19)15(20)7-10-12(17)4-3-5-13(10)18/h3-6,8,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJZQHFNYHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)



![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
